molecular formula C24H26N2O5 B029255 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid CAS No. 107754-20-1

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid

Cat. No.: B029255
CAS No.: 107754-20-1
M. Wt: 422.5 g/mol
InChI Key: KFQBKNCZRCRBOU-UHFFFAOYSA-N
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Description

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Biological Activity

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, commonly known by its CAS number 107754-19-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N2O5C_{25}H_{28}N_{2}O_{5}, with a molecular weight of approximately 436.5 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a methoxybenzoic acid fragment that may contribute to its pharmacological properties.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)3.1
HCT116 (Colorectal Cancer)3.7
H460 (Lung Carcinoma)4.4
HEK293 (Non-cancerous)5.3

The compound shows selective activity against the MCF-7 cell line, indicating potential for targeted cancer therapy.

The mechanism underlying the antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased caspase activity, particularly caspase-3, which plays a crucial role in the apoptotic pathway. Additionally, cell cycle analysis indicates that the compound may induce S-phase arrest in cancer cells, further inhibiting their proliferation.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM) Reference
Enterococcus faecalis8

This antibacterial property suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

  • Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutics, demonstrating enhanced cytotoxic effects against resistant cancer cell lines.
  • Antioxidant Activity : Research has indicated that compounds with similar structures exhibit antioxidative properties; however, specific studies on this compound's antioxidant capacity are still needed to establish its profile conclusively.
  • In Vivo Studies : Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and bacterial infections.

Properties

IUPAC Name

4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-26-14-17(11-15-7-8-16(23(27)28)12-22(15)30-2)20-13-18(9-10-21(20)26)25-24(29)31-19-5-3-4-6-19/h7-10,12-14,19H,3-6,11H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBKNCZRCRBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461477
Record name 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107754-20-1
Record name 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEM3BGH9XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of methyl 4-[5-(cyclopentyloxycarbonyl)amino-1-methylindol-3-ylmethyl]-3-methoxybenzoate (0.25 g. ) in methanol (5 ml.) and tetrahydrofuran (4 ml.), under an atmosphere of nitrogen, was treated with a solution of lithium hydroxide monohydrate (0.12 g.) in water (2 ml.). The mixture was stirred for 20 hours and then concentrated to remove tetrahydrofuran. The resulting aqueous solution was acidified with 1M hydrochloric acid (20 ml.). The white precipitate which formed was separated by filtration, washed with a little water, and recrystallized from a mixture of toluene and hexane to give the title compound (0.212 g., 88%) as an off-white powder; m.p. 157°-158° C.
Name
lithium hydroxide monohydrate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
88%

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